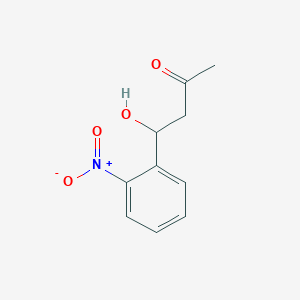
2-Chloroethyl p-tolylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl p-tolylcarbamate is an organic compound with the molecular formula C10H12ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a 2-chloroethyl group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl p-tolylcarbamate typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Potassium carbonate and dimethyl sulfoxide are used at 65°C.
Step 2: Sodium hydroxide, water, and toluene are used at temperatures ranging from 55°C to 78°C.
Step 3: Palladium diacetate, sodium persulfate, acetic acid, and acetic anhydride are used for 17 hours at 100°C.
Step 4: Hydrogen bromide is used for 3 hours under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloroethyl p-tolylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloroethyl group is replaced by other functional groups.
Oxidation Reactions: Products may include oxidized forms of the carbamate group.
Reduction Reactions: Reduced forms of the compound, such as alcohols or amines, can be formed.
科学的研究の応用
2-Chloroethyl p-tolylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloroethyl p-tolylcarbamate involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This can result in the inhibition of DNA synthesis and cellular functions, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
2-Chloroethyl o-tolylcarbamate: Similar structure but with the tolyl group in the ortho position.
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
2-Chloroethyl p-tolylcarbamate is unique due to its specific substitution pattern and the presence of both chloroethyl and p-tolyl groups. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other carbamate derivatives.
特性
CAS番号 |
74552-28-6 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
2-chloroethyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8-2-4-9(5-3-8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChIキー |
AUDBFZQXUVRMDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959438.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)


![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)




